molecular formula C25H25NO7 B11518225 6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

Cat. No.: B11518225
M. Wt: 451.5 g/mol
InChI Key: BIPJSBYOFXGVFB-XTQSDGFTSA-N
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Description

6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydroxy group, and a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzodioxole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

6-[(3E)-2-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C25H25NO7/c1-15-6-8-16(9-7-15)23(29)21-22(17-10-11-18-19(13-17)33-14-32-18)26(25(31)24(21)30)12-4-2-3-5-20(27)28/h6-11,13,22,29H,2-5,12,14H2,1H3,(H,27,28)/b23-21+

InChI Key

BIPJSBYOFXGVFB-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC4=C(C=C3)OCO4)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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